- The conjugated polymer containing sulfanyl group substituted thienopyrazine derivative as monomer segment, the production method and the organic thin film solar cell thereof, Japan, , ,
Cas no 958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole)

958261-51-3 structure
Nome do Produto:9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
N.o CAS:958261-51-3
MF:C41H65B2NO4
MW:657.581112623215
MDL:MFCD16621134
CID:839611
PubChem ID:253661602
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Propriedades químicas e físicas
Nomes e Identificadores
-
- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole
- 9-(9-Heptadecanyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1-OCTYLNONYL)-2,7-BIS(4,4,5,5-TETRAMETHYL-1,3,2-DIOXABOROLAN-2-YL)-9H-CARBAZOLE
- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(9-Heptadecanyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
- 9-(1-n-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- 9-(1-n-Octylnonyl)carbazole-2,7-diboronic Acid Bis(pinacol) Ester
- 9-(1-Octylnonyl)carbazole-2,7-bis(boronic acid pinacol ester)
- AK123236
- C41H65B2NO4
- XMKFCPVHTTWWCK-UHFFFAOYSA-N
- 6553AC
- 3,2-dioxaborolan-2-yl)-9H-carbazole
- BC001299
- O0428
- ST24045845
- 261O513
- 9-heptadecan-9-yl-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbaz
- 9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole (ACI)
- 2,7-Bis(4′,4′,5′,5′-tetramethyl-1′,3′,2′-dioxaborolan-2′-yl)-N-9′′-heptadecanylcarbazole
- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester
- 9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)carbazole
- MFCD16621134
- CS-0091660
- 9-(9-Heptadecanyl)-9H-carbazole-2,7-diboronic acid bis(pinacol) ester, 97%
- DTXSID80679839
- 958261-51-3
- DS-6908
- SCHEMBL2726948
- AC-33720
- DB-080346
- AKOS016011764
- SB66358
- YSCH0244
- C77308
-
- MDL: MFCD16621134
- Inchi: 1S/C41H65B2NO4/c1-11-13-15-17-19-21-23-33(24-22-20-18-16-14-12-2)44-36-29-31(42-45-38(3,4)39(5,6)46-42)25-27-34(36)35-28-26-32(30-37(35)44)43-47-40(7,8)41(9,10)48-43/h25-30,33H,11-24H2,1-10H3
- Chave InChI: XMKFCPVHTTWWCK-UHFFFAOYSA-N
- SMILES: O1C(C)(C)C(C)(C)OB1C1C=C2C(C3C(N2C(CCCCCCCC)CCCCCCCC)=CC(B2OC(C)(C)C(C)(C)O2)=CC=3)=CC=1
Propriedades Computadas
- Massa Exacta: 657.50997g/mol
- Carga de Superfície: 0
- Contagem de dadores de ligações de hidrogénio: 0
- Contagem de aceitadores de ligações de hidrogénio: 4
- Contagem de Ligações Rotativas: 17
- Massa monoisotópica: 657.50997g/mol
- Massa monoisotópica: 657.50997g/mol
- Superfície polar topológica: 41.8Ų
- Contagem de Átomos Pesados: 48
- Complexidade: 895
- Contagem de átomos isótopos: 0
- Contagem de Estereocentros Átomos Definidos: 0
- Contagem de Estereocentros Átomos Indefinidos: 0
- Contagem de Stereocenters de Obrigações Definidas: 0
- Contagem de Stereocenters Indefined Bond: 0
- Contagem de Unidades Ligadas Covalentemente: 1
Propriedades Experimentais
- Cor/Forma: No data available
- Densidade: 1.01
- Ponto de Fusão: 144.0 to 148.0 deg-C
- Ponto de ebulição: 695.7°C at 760 mmHg
- Ponto de Flash: 374.5±29.6 °C
- PSA: 41.85000
- LogP: 10.43520
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Informações de segurança
- Palavra de Sinal:Warning
- Declaração de perigo: H302-H315-H319-H335
- Declaração de Advertência: P261-P305+P351+P338
- Número de transporte de matérias perigosas:NONH for all modes of transport
- WGK Alemanha:3
- Instrução de Segurança: H303 may be harmful by ingestion +h313 may be harmful by skin contact +h333 may be harmful by inhalation
- Condição de armazenamento:Store at 4 ° C, better storage at -4 ° C
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Preçomais >>
Empresa | No. | Nome do Produto | Cas No. | Pureza | Especificação | Preço | Tempo de actualização | Inquérito |
---|---|---|---|---|---|---|---|---|
Cooke Chemical | BD9821131-25g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 25g |
RMB 3200.00 | 2025-02-21 | |
eNovation Chemicals LLC | D954855-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95+% | 5g |
$265 | 2024-06-07 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1162300-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 5g |
¥2709.00 | 2024-04-23 | |
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | H861091-1g |
9-(heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 98% | 1g |
¥855.90 | 2022-01-12 | |
abcr | AB440822-1 g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |
958261-51-3 | 95% | 1g |
€109.00 | 2023-07-18 | |
abcr | AB440822-5 g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole, 95%; . |
958261-51-3 | 95% | 5g |
€319.10 | 2023-01-09 | |
Alichem | A449038187-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 5g |
$1164.80 | 2023-08-31 | |
Alichem | A449038187-1g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 1g |
$383.80 | 2023-08-31 | |
Alichem | A449038187-10g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95% | 10g |
$1744.40 | 2023-08-31 | |
Chemenu | CM130169-5g |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole |
958261-51-3 | 95 % | 5g |
$112 | 2021-08-05 |
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Método de produção
Método de produção 1
Condições de reacção
1.1 Reagents: Lithium bromide Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt
1.3 Reagents: Methanol
1.2 1 h, -78 °C; -78 °C → rt; 21 h, rt
1.3 Reagents: Methanol
Referência
Método de produção 2
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; overnight, 80 °C
Referência
- A-π-D-π-A type small molecule solar cell acceptor material based on thiophene indenone and carbazole and preparation method thereof, China, , ,
Método de produção 3
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 4 h, 87 °C
Referência
- Bipolar fluorophores based on intramolecular charge-transfer moieties of sulfone for nondoped deep blue solution-processed organic light-emitting diodesDyes and Pigments, 2020, 176,,
Método de produção 4
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 1 h, -78 °C
1.2 -78 °C; -78 °C → rt; overnight, rt
1.2 -78 °C; -78 °C → rt; overnight, rt
Referência
- Saturated red electroluminescence from thermally activated delayed fluorescence conjugated polymersFrontiers in Chemistry (Lausanne, 2020, 8,,
Método de produção 5
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C
1.2 overnight, -78 °C
Referência
- Conjugated polyelectrolyte photoelectric material based on polycarbazole and its application, China, , ,
Método de produção 6
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; 2 h, -78 °C
1.2 4 h, -78 °C; 40 h, rt
1.2 4 h, -78 °C; 40 h, rt
Referência
- Quinoxaline-based organic semiconductor compound for organic solar cell and organic thin film transistor, manufacturing method thereof, and organic electronic device thereof, Korea, , ,
Método de produção 7
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 overnight, -78 °C
1.3 Reagents: Water
1.2 overnight, -78 °C
1.3 Reagents: Water
Referência
- Production of organic semiconductor material containing amine oxide group for OLED, China, , ,
Método de produção 8
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
Referência
- Polybenzimidazoles having alkoxy groups with good photoelectric conversion efficiency for photoelectric conversion devices, Korea, , ,
Método de produção 9
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt
1.2 1 h, -78 °C; -78 °C → rt; 24 h, rt
Referência
- Monomer and electroluminescent polymer, its preparation method and application, China, , ,
Método de produção 10
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
Referência
- Polycarbazole-polybenzothiadiazole containing tetrafluorophenylene groups with good thermal stability for energy conversion device, Korea, , ,
Método de produção 11
Condições de reacção
1.1 Reagents: Manganese oxide (MnO2) Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
Referência
- Polymer with trifluoromethyl benzimidazole and energy conversion element using it, Korea, , ,
Método de produção 12
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 1 h, -78 °C
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
1.2 1 h, -78 °C; -78 °C → rt; overnight, rt
Referência
- A selenophene analogue of PCDTBT: selective fine-tuning of LUMO to lower of the bandgap for efficient polymer solar cellsMacromolecules (Washington, 2012, 45(21), 8658-8664,
Método de produção 13
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; -78 °C; 1 h, -78 °C; 10 h, -78 °C → rt
Referência
- 2,1,3-Benzothiadiazole dithiophene derivative bromide and carbazole conjugated polymer and its synthesis method, China, , ,
Método de produção 14
Condições de reacção
1.1 Reagents: Potassium acetate Catalysts: [1,1′-Bis(diphenylphosphino)ferrocene]dichloropalladium Solvents: 1,4-Dioxane ; 8 h, 90 °C
Referência
- Alternating Copolymers of Carbazole and Triphenylamine with Conjugated Side Chain Attaching Acceptor Groups: Synthesis and Photovoltaic ApplicationMacromolecules (Washington, 2010, 43(22), 9376-9383,
Método de produção 15
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran ; 1 h, -78 °C
1.2 1 h, -78 °C
1.2 1 h, -78 °C
Referência
- Alkyloxytrifluoromethylbenzoimidazole-based polymer for energy conversion device, Korea, , ,
Método de produção 16
Condições de reacção
1.1 Reagents: Butyllithium Solvents: Tetrahydrofuran , Hexane ; -78 °C; 2 h, -78 °C
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, acidified, rt
1.2 -78 °C → rt; overnight, rt
1.3 Reagents: Hydrochloric acid Solvents: Water ; 45 min, acidified, rt
Referência
- Synthesis of novel dithienothiophene- and 2,7-carbazole-based conjugated polymers and H-bonded effects on electrochromic and photovoltaic propertiesJournal of Polymer Science, 2012, 50(24), 5011-5022,
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Raw materials
- 2,7-Dibromo-9-(1-octylnonyl)-9H-carbazole
- 4,4,5,5-tetramethyl-2-(propan-2-yl)-1,3,2-dioxaborolane
- Bis(pinacolato)diborane
- 2-Isopropoxy-4,4,5,5-tetramethyl-1,3,2-dioxaborolane
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Preparation Products
9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole Literatura Relacionada
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Jennifer Pape,Keri McQuinn,Fraser Hof,J. Scott McIndoe New J. Chem., 2011,35, 1582-1587
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Jingsi Chen,Jifang Liu,Hongbo Zeng Biomater. Sci., 2021,9, 3543-3575
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Daqiang Yuan J. Mater. Chem. A, 2017,5, 1334-1347
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Hiromu Kumagai,Ryou Matsunaga,Tatsuya Nishimura,Yuya Yamamoto,Satoshi Kajiyama,Yuya Oaki,Kei Akaiwa,Hirotaka Inoue,Hiromichi Nagasawa,Takashi Kato Faraday Discuss., 2012,159, 483-494
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5. Calix[4]pyrogallolarenes as novel high temperature inhibitors of oxidative degradation of polymers†Przemyslaw Ziaja,Katarzyna Jodko-Piorecka,Rafal Kuzmicz,Grzegorz Litwinienko Polym. Chem., 2012,3, 93-95
958261-51-3 (9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole) Produtos relacionados
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Fornecedores recomendados
Suzhou Senfeida Chemical Co., Ltd
(CAS:958261-51-3)9-(1-Octylnonyl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Pureza:99.9%
Quantidade:200kg
Preço ($):Inquérito
Amadis Chemical Company Limited
(CAS:958261-51-3)9-(Heptadecan-9-yl)-2,7-bis(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-9H-carbazole

Pureza:99%/99%
Quantidade:5g/25g
Preço ($):162.0/567.0